molecular formula C20H18ClNO2 B3939117 methyl 4-(8-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoate

methyl 4-(8-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoate

Cat. No. B3939117
M. Wt: 339.8 g/mol
InChI Key: LFJQOXLALJZPEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(8-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is synthesized using a specific method and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of methyl 4-(8-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoate is not fully understood. However, studies have shown that the compound induces apoptosis in cancer cells by activating the caspase pathway. The compound also inhibits the replication of certain viruses by interfering with viral entry and replication.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been found to induce apoptosis in cancer cells, inhibit the replication of certain viruses, and reduce inflammation. The compound has also been found to have antioxidant properties and can scavenge free radicals.

Advantages and Limitations for Lab Experiments

Methyl 4-(8-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoate has several advantages for lab experiments. The compound is readily available, and the synthesis method is reproducible. The compound has also been extensively studied, and its mechanism of action is well understood. However, the compound has some limitations, such as its low solubility in water, which can make it challenging to work with in certain experiments.

Future Directions

Methyl 4-(8-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoate has several potential future directions. The compound can be further studied for its anticancer properties and its potential as an antiviral agent. The compound can also be modified to improve its solubility in water and enhance its bioavailability. Additionally, the compound can be studied for its potential as an antioxidant and its ability to scavenge free radicals. Further research can also focus on the compound's potential as a therapeutic agent for various diseases.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in various fields of scientific research. The compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. The compound has several potential future directions, and further research can focus on its potential as a therapeutic agent for various diseases.

Scientific Research Applications

Methyl 4-(8-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoate has potential applications in various fields of scientific research. The compound has been studied extensively for its anticancer properties, and it has been found to induce apoptosis in cancer cells. The compound has also been studied for its potential as an antiviral agent and has shown promising results in inhibiting the replication of certain viruses.

properties

IUPAC Name

methyl 4-(8-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO2/c1-24-20(23)13-7-5-12(6-8-13)19-16-4-2-3-15(16)17-11-14(21)9-10-18(17)22-19/h2-3,5-11,15-16,19,22H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFJQOXLALJZPEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C3CC=CC3C4=C(N2)C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 4-(8-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoate
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methyl 4-(8-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoate
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methyl 4-(8-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoate
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